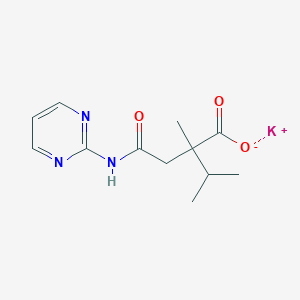![molecular formula C14H16N2OS B7360409 N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine](/img/structure/B7360409.png)
N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a critical role in the development and proliferation of B-cells. Inhibition of BTK has been shown to be an effective therapeutic strategy for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Mechanism of Action
BTK is a cytoplasmic tyrosine kinase that is primarily expressed in B-cells and plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream signaling molecules, including phospholipase Cγ2 (PLCγ2) and B-cell linker protein (BLNK). This leads to the activation of various signaling pathways, including the NF-κB and MAPK pathways, which promote B-cell survival and proliferation. Inhibition of BTK by N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine blocks these downstream signaling pathways, leading to apoptosis of B-cells.
Biochemical and Physiological Effects
In addition to its effects on B-cells, N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine has also been shown to inhibit the activity of other kinases, including TEC, ITK, and TXK. These kinases are involved in T-cell receptor signaling and have been implicated in the pathogenesis of various autoimmune diseases. Therefore, N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine may have potential therapeutic applications beyond B-cell malignancies.
Advantages and Limitations for Lab Experiments
One advantage of N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine is its high selectivity for BTK, which may reduce off-target effects and toxicity. However, its relatively low potency and short half-life may limit its efficacy in vivo. Additionally, the optimal dosing and treatment schedule for N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine in clinical settings are still being investigated.
Future Directions
For research on N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine include optimizing its pharmacokinetic properties to improve its efficacy in vivo, investigating its potential therapeutic applications in autoimmune diseases, and developing combination therapies with other targeted agents. Additionally, further studies are needed to elucidate the mechanisms of resistance to BTK inhibitors and to identify biomarkers that can predict response to treatment. Overall, N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine represents a promising new therapeutic option for the treatment of B-cell malignancies and other diseases.
Synthesis Methods
The synthesis of N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine involves several steps. The first step is the preparation of 3-(pyrrol-1-yl)thiophene-2-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with piperidine in the presence of a base to yield the final product. The overall yield of the synthesis is around 20%.
Scientific Research Applications
N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine has shown promising results in preclinical studies for the treatment of B-cell malignancies. In vitro studies have demonstrated that N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine inhibits BTK activity and downstream signaling pathways, leading to apoptosis of B-cells. In vivo studies using mouse models of CLL and MCL have shown that N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine significantly reduces tumor growth and prolongs survival. Clinical trials of N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine are currently ongoing in patients with CLL and MCL.
properties
IUPAC Name |
piperidin-1-yl-(3-pyrrol-1-ylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c17-14(16-9-2-1-3-10-16)13-12(6-11-18-13)15-7-4-5-8-15/h4-8,11H,1-3,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCPMASTMHUVBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=CS2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[2-(dimethylamino)ethyl]pyrazol-3-yl]-2,3,4,5-tetrahydro-1-benzazepine-1-carboxamide](/img/structure/B7360328.png)

![5-[2-(dimethylsulfamoylamino)acetyl]spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,1'-cyclobutane]](/img/structure/B7360339.png)
![N-propan-2-yl-2-[[2-(1-propan-2-ylpyrazol-3-yl)acetyl]amino]propanamide](/img/structure/B7360345.png)
![5-bromo-N-[2-(4-methyl-1,2,4-triazol-3-yl)propyl]-1,3-benzoxazol-2-amine](/img/structure/B7360349.png)
![2-cyclohex-2-en-1-yl-N-[2-(2-oxo-1H-pyrimidin-5-yl)ethyl]acetamide](/img/structure/B7360366.png)
![4,4-difluoro-N-[2-(2-oxo-1H-pyrimidin-5-yl)ethyl]cyclohexane-1-carboxamide](/img/structure/B7360367.png)
![N-[(1,1-dioxothian-3-yl)methyl]-3-(1,3-thiazol-2-yl)aniline](/img/structure/B7360380.png)
![N-[2-(2-oxo-1H-pyrimidin-5-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7360388.png)
![4-methoxy-3-methyl-N-[2-(1,2-oxazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7360389.png)

![Potassium;1-[2-oxo-2-(pyrimidin-2-ylamino)ethyl]cycloheptane-1-carboxylate](/img/structure/B7360416.png)
![Potassium;2-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclopropane-1-carboxylate](/img/structure/B7360420.png)
![4-ethyl-3-[(2S,4S)-1-(1H-indazol-6-ylmethyl)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazol-5-one](/img/structure/B7360423.png)